1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a pyrazolo[3,4-b]pyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopentyl and methyl groups, and finally the attachment of the carboxamide group. Common synthetic routes may involve cyclization reactions, alkylation, and amide bond formation under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with varying substituents. Examples include:
- 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H24N4O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)9-18-17(22)14-8-12(3)20-16-15(14)10-19-21(16)13-6-4-5-7-13/h8,10-11,13H,4-7,9H2,1-3H3,(H,18,22) |
InChI Key |
AOKXQSOMNYKCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC(C)C |
Origin of Product |
United States |
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